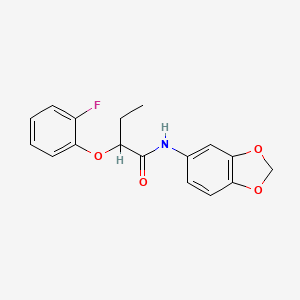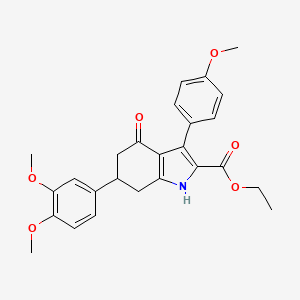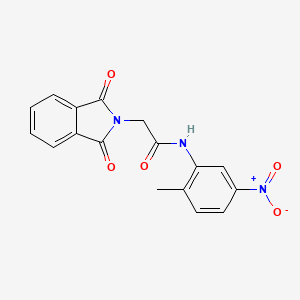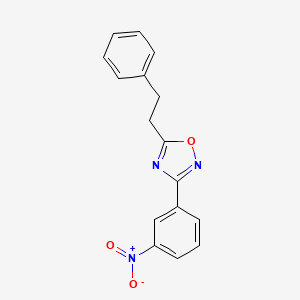
N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide" involves several key steps, including the preparation of benzodioxol derivatives and the introduction of the 2-fluorophenoxy group. A notable example in the synthesis of related compounds is the preparation of N-hydroxyureas based on the 1,4-benzodioxan template, which involves the formation of substituted 1,4-benzodioxan-2-methanols as key intermediates (Satoh et al., 1995).
科学的研究の応用
Pharmacological Properties
- Gastric Acid Antisecretory Activity : N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, and related compounds, have been studied for their antisecretory activity against histamine-induced gastric acid secretion in rats. They have shown promising potential in this area, with some compounds demonstrating significant activity (Ueda et al., 1991).
Neuropharmacology
- Influence on Monoamine Neurotransmission : Research involving analogues of N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, such as MDA and BDB, has investigated their effects on monoamine neurotransmission in rat brain. These studies contribute to understanding the biochemical actions of these compounds and their potential applications in neuropharmacology (Johnson, Hoffman, & Nichols, 1986).
Psychoactive Effects
- Potential Therapeutic Class for Psychotherapy : Derivatives of N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide have been proposed as a novel therapeutic class for facilitating psychotherapy. These compounds have been found to exhibit unique psychoactive effects, potentially useful in clinical settings (Nichols et al., 1986).
Neuroprotection
- Protection against Neuronal Cell Damage : Certain compounds, such as YM-244769, structurally related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, have shown potential in protecting against neuronal cell damage, particularly in conditions like hypoxia/reoxygenation-induced damage. This suggests therapeutic potential in neuroprotection (Iwamoto & Kita, 2006).
Chemical Synthesis and Characterization
- Synthesis and Characterization : The synthesis and characterization of related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, have been documented, providing foundational knowledge for further exploration in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2021).
Potential as Antioxidants
- Development of Antioxidants : Research into new antioxidants containing hindered phenol groups, which are structurally related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, highlights the compound's potential in developing effective antioxidants for industrial applications (Pan et al., 1998).
Anticancer Applications
- Anticancer Activity : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, structurally similar to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating potential in anticancer research (Stefely et al., 2010).
Antimicrobial Activity
- Antimicrobial Agents : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, have shown significant antibacterial and antifungal activities, suggesting potential applications as antimicrobial agents (Helal et al., 2013).
Herbicidal Activity
- Herbicidal Potential : The synthesis and evaluation of compounds structurally related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide have demonstrated potential herbicidal activity, providing insights into their application in agriculture (Huang et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-2-13(23-14-6-4-3-5-12(14)18)17(20)19-11-7-8-15-16(9-11)22-10-21-15/h3-9,13H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVDGKKEZNZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)
![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)